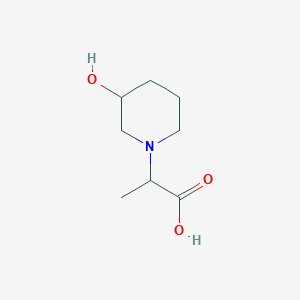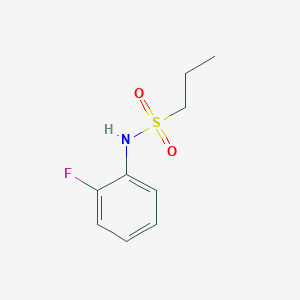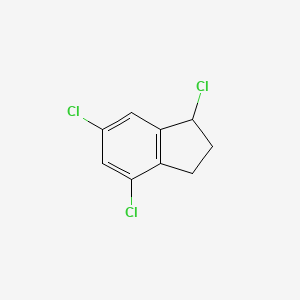
1,4,6-三氯-2,3-二氢-1H-茚
描述
1,4,6-Trichloro-2,3-dihydro-1H-indene is a chlorinated organic compound derived from indene, a bicyclic hydrocarbon. It belongs to the class of chloroindenes, characterized by the presence of chlorine atoms attached to the indene ring system
科学研究应用
1,4,6-Trichloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s known that indole derivatives, which are structurally similar to 1,4,6-trichloro-2,3-dihydro-1h-indene, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indane derivatives, which are structurally related, have been reported to interact with sodium ions, yielding a salt . This interaction can be reversed by adding an aqueous solution of hydrochloric acid .
Biochemical Pathways
Indane derivatives are known to be involved in various biological processes .
Result of Action
Indane derivatives have been reported to have various biologically vital properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-trichloro-2,3-dihydro-1H-indene typically involves the chlorination of indene. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the indene ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of 1,4,6-trichloro-2,3-dihydro-1H-indene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts, with careful control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
1,4,6-Trichloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms or the formation of reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other nucleophiles are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides or other oxidized products .
相似化合物的比较
Similar Compounds
- 1,2,3-Trichloroindene
- 1,3,5-Trichloroindene
- 1,4,5-Trichloroindene
Uniqueness
1,4,6-Trichloro-2,3-dihydro-1H-indene is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other trichloroindene derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
属性
IUPAC Name |
1,4,6-trichloro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOQWLZEVHEWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Cl)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


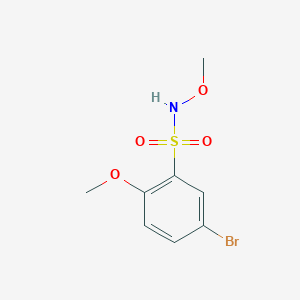
![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)
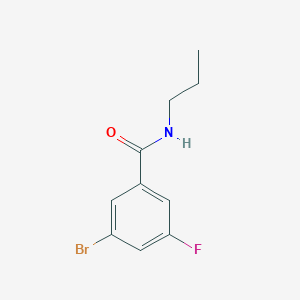
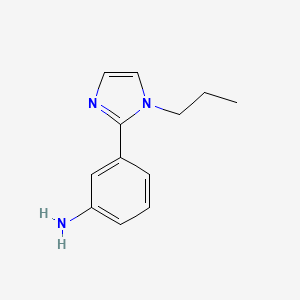
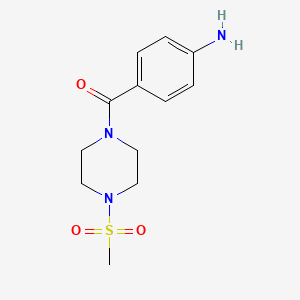
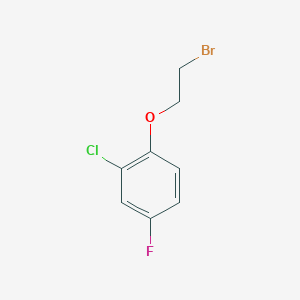
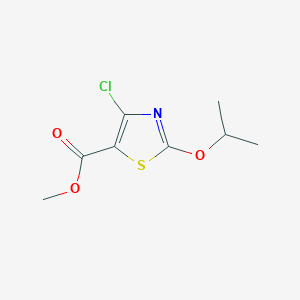
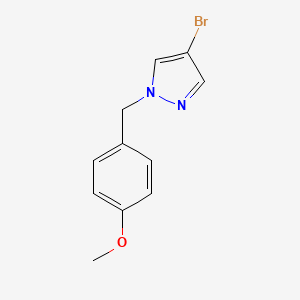

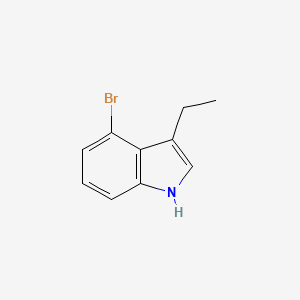
![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)
